3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde
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Overview
Description
3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound features a triazole ring substituted with a methyl and phenyl group, connected via an ethoxy linker to a benzaldehyde moiety. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde typically involves the formation of the triazole ring followed by the introduction of the ethoxybenzaldehyde group. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition at room temperature .
Industrial Production Methods
Industrial production of triazole derivatives, including this compound, may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and high-throughput screening can optimize reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzoic acid.
Reduction: 3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of xanthine oxidase.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. For example, it can act as a mixed-type inhibitor of xanthine oxidase, binding to both the enzyme and the enzyme-substrate complex . The benzaldehyde moiety can also interact with various receptors, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with similar biological activities.
1,2,3-Triazole analogues of combretastatin A-4: Known for their anticancer properties.
Imidazole derivatives: Share similar heterocyclic structures and biological activities.
Uniqueness
3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the triazole ring with the ethoxybenzaldehyde moiety allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
645391-66-8 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-[2-(5-methyl-2-phenyltriazol-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C18H17N3O2/c1-14-18(20-21(19-14)16-7-3-2-4-8-16)10-11-23-17-9-5-6-15(12-17)13-22/h2-9,12-13H,10-11H2,1H3 |
InChI Key |
BGKWOUKTSMZLJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1CCOC2=CC=CC(=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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